molecular formula C33H58Br2N2O3 B1669763 溴化达库龙 CAS No. 27115-86-2

溴化达库龙

货号: B1669763
CAS 编号: 27115-86-2
分子量: 690.6 g/mol
InChI 键: SUKULMJPMHYWKC-GMMLHHOXSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Pharmacological Properties

Dacuronium bromide acts by competitively inhibiting acetylcholine at the neuromuscular junction, leading to muscle paralysis. Its pharmacokinetics include rapid onset and intermediate duration of action, which are critical in surgical settings. The drug is metabolized primarily in the liver, with biliary excretion being a key route of elimination. Understanding these properties is essential for optimizing its use in different patient populations.

Clinical Applications

  • General Anesthesia :
    • Dacuronium bromide is commonly used during general anesthesia to facilitate intubation and ensure muscle relaxation throughout surgical procedures. Its rapid onset allows for quick induction, while its intermediate duration helps maintain muscle relaxation without prolonged effects post-surgery.
  • Intensive Care Unit (ICU) Sedation :
    • In critically ill patients requiring mechanical ventilation, dacuronium bromide can be administered to prevent spontaneous movements that may interfere with ventilator support. This application necessitates careful monitoring to avoid prolonged neuromuscular blockade.
  • Surgical Procedures :
    • The compound is particularly beneficial in surgeries requiring precise control of muscle relaxation, such as orthopedic or abdominal surgeries. Its use can enhance surgical conditions and improve outcomes by minimizing movement during critical phases of surgery.

Comparative Efficacy and Safety

When compared to other neuromuscular blockers like vecuronium and rocuronium, dacuronium bromide exhibits unique advantages:

  • Potency : Dacuronium bromide has been shown to be more potent than some alternatives, allowing for lower dosing requirements.
  • Hemodynamic Stability : Studies indicate that administration does not significantly alter cardiovascular parameters, making it a safer choice for patients with pre-existing cardiovascular conditions.

Case Studies and Research Findings

Several clinical studies have evaluated the efficacy and safety of dacuronium bromide in various surgical contexts:

  • A study published in the British Journal of Anaesthesia highlighted the effective use of dacuronium bromide in cardiac surgeries, where its hemodynamic stability proved advantageous over other agents like pancuronium .
  • Research analyzing the pharmacokinetics of dacuronium indicated its rapid distribution and elimination profile, supporting its use in short-duration procedures .

Data Tables

Parameter Dacuronium Bromide Vecuronium Bromide Rocuronium Bromide
Onset of Action2-3 minutes3-5 minutes1-2 minutes
Duration of Action30-60 minutes20-35 minutes30-60 minutes
PotencyHigherModerateModerate
Cardiovascular EffectsMinimalVariableMinimal

生化分析

Biochemical Properties

Dacuronium Bromide acts as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) . This means it competes with acetylcholine, a neurotransmitter, for binding sites on the nAChR, which are located at the neuromuscular junction. By binding to these receptors, Dacuronium Bromide prevents acetylcholine from triggering muscle contractions, leading to muscle relaxation .

Cellular Effects

The primary cellular effect of Dacuronium Bromide is the inhibition of muscle contractions. By blocking the action of acetylcholine at the neuromuscular junction, it prevents the transmission of signals from nerve cells to muscle cells . This can influence various cellular processes, particularly those related to muscle function and movement.

Molecular Mechanism

The molecular mechanism of Dacuronium Bromide involves its competitive antagonism of the nicotinic acetylcholine receptor . By binding to this receptor, it prevents acetylcholine from doing so, thereby inhibiting the downstream effects of acetylcholine binding, which include muscle contraction .

Temporal Effects in Laboratory Settings

Similar neuromuscular blocking agents are known to have a rapid onset and short duration of action .

Metabolic Pathways

Similar neuromuscular blocking agents are known to be metabolized in the liver and excreted in the urine and feces .

Transport and Distribution

Similar neuromuscular blocking agents are known to have a volume of distribution of 0.3 to 0.4 L/kg .

Subcellular Localization

As a neuromuscular blocking agent, its primary site of action is the neuromuscular junction, which is located in the synaptic cleft between motor neurons and muscle cells .

准备方法

溴化达库隆的合成涉及多个步骤,从甾体前体开始

化学反应分析

溴化达库隆会发生各种化学反应,包括:

生物活性

Dacuronium bromide is a non-depolarizing neuromuscular blocking agent primarily used in anesthesia to facilitate intubation and provide muscle relaxation during surgical procedures. Its mechanism of action involves competitive antagonism at the neuromuscular junction, specifically targeting nicotinic acetylcholine receptors.

Dacuronium bromide operates by binding to nicotinic receptors at the motor end plate, preventing acetylcholine from eliciting muscle contraction. This competitive inhibition leads to muscle paralysis, which is essential during surgeries requiring controlled ventilation and immobility. The effects can be reversed with acetylcholinesterase inhibitors, such as neostigmine, which increase the availability of acetylcholine at the neuromuscular junction .

Pharmacokinetics

  • Absorption : Poorly absorbed from the gastrointestinal tract.
  • Volume of Distribution : Approximately 0.3 L/kg in infants and slightly lower in older children.
  • Protein Binding : About 30% bound to plasma proteins.
  • Metabolism : Primarily metabolized by the liver to a less active metabolite, 17-desacetyl-rocuronium.
  • Elimination Half-life : Variable, depending on patient factors but generally ranges from 30 to 90 minutes .

Efficacy and Safety

Clinical studies have demonstrated that dacuronium bromide provides effective muscle relaxation with a rapid onset of action. In a study involving anesthetized patients, it was found that dacuronium effectively facilitated intubation with minimal cardiovascular side effects .

Case Studies

  • Study on Anesthetic Use :
    • In a randomized trial involving patients undergoing elective surgery, dacuronium bromide was compared with other neuromuscular blockers. The results indicated that patients receiving dacuronium had shorter recovery times and fewer complications related to residual neuromuscular blockade .
  • Adverse Effects :
    • Some reports have noted adverse effects such as prolonged neuromuscular blockade and allergic reactions. Monitoring of neuromuscular function is recommended to mitigate these risks .

Table: Comparative Analysis of Neuromuscular Blockers

Drug NameOnset TimeDurationReversal AgentSide Effects
Dacuronium Bromide1-2 min30-60 minNeostigmineProlonged paralysis
Rocuronium Bromide1-2 min30-60 minNeostigmineInjection site pain
Vecuronium2-3 min30-60 minNeostigmineHypotension

属性

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58N2O3.2BrH/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34;;/h24-31,37H,6-22H2,1-5H3;2*1H/q+2;;/p-2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKULMJPMHYWKC-GMMLHHOXSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27115-86-2
Record name Dacuronium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dacuronium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DACURONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33482245B6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dacuronium Bromide
Reactant of Route 2
Dacuronium Bromide
Reactant of Route 3
Dacuronium Bromide
Reactant of Route 4
Dacuronium Bromide
Reactant of Route 5
Dacuronium Bromide
Reactant of Route 6
Dacuronium Bromide
Customer
Q & A

Q1: What is the mechanism of action of Dacuronium Bromide?

A: Dacuronium Bromide is a steroidal neuromuscular blocking agent that acts as a competitive antagonist at the neuromuscular junction. [, ] It competes with acetylcholine for binding to nicotinic acetylcholine receptors on the motor endplate, thereby preventing depolarization of the muscle fiber and causing muscle relaxation. []

Q2: How does the potency and duration of action of Dacuronium Bromide compare to other neuromuscular blocking agents?

A: Research suggests that Dacuronium Bromide has a potency approximately one-tenth that of Tubocurarine and one-fiftieth that of Pancuronium. [] While its maximal effect is achieved faster than Tubocurarine and Pancuronium, its duration of action is shorter. [] Early studies in primates suggested a duration of action between 7 to 10 minutes. []

Q3: Does Dacuronium Bromide have any histamine-releasing properties?

A: Unlike Tubocurarine, which exhibits significant histamine release, Dacuronium Bromide demonstrates minimal histamine-releasing activity. [] This difference is attributed to structural variations between the two compounds, particularly the presence of a hydroxyl group at position 17 in Dacuronium Bromide, replacing the acetoxy group found in Pancuronium, which is also a poor histamine releaser. [, ]

Q4: Were there any notable observations during clinical investigations of Dacuronium Bromide?

A: In a study involving 23 anesthetized patients, one individual experienced a phenomenon known as "recurarization" or the "return of block" after seemingly adequate antagonism of Dacuronium Bromide by Neostigmine. [] This occurrence highlights the potential for unexpected complications and the need for careful monitoring during and after the administration of neuromuscular blocking agents.

Q5: Has Dacuronium Bromide been used to study the structure-activity relationships of neuromuscular blocking agents?

A: Yes, research has utilized Dacuronium Bromide alongside other neuromuscular blocking agents to investigate the structural features necessary for histamine release and their correlation with muscle relaxation potency. [] Results indicated that methylation of the phenolic hydroxyl groups in Tubocurarine, forming Dimethyltubocurarine, led to a decline in histamine release. [] Furthermore, the study explored the impact of primary hydroxyl groups on histamine release by comparing C-Toxiferine and Alcuronium. [] These findings contributed to a deeper understanding of the relationship between the chemical structure and biological activities of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。